2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 902249-13-2
VCID: VC21520441
InChI: InChI=1S/C16H17NO5S/c1-3-11-10-12(8-9-15(11)22-2)23(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)
SMILES: CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC
Molecular Formula: C16H17NO5S
Molecular Weight: 335.4g/mol

2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid

CAS No.: 902249-13-2

Cat. No.: VC21520441

Molecular Formula: C16H17NO5S

Molecular Weight: 335.4g/mol

* For research use only. Not for human or veterinary use.

2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid - 902249-13-2

Specification

CAS No. 902249-13-2
Molecular Formula C16H17NO5S
Molecular Weight 335.4g/mol
IUPAC Name 2-[(3-ethyl-4-methoxyphenyl)sulfonylamino]benzoic acid
Standard InChI InChI=1S/C16H17NO5S/c1-3-11-10-12(8-9-15(11)22-2)23(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)
Standard InChI Key IIDWITYBHHCFGJ-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC
Canonical SMILES CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC

Introduction

Physical and Chemical Properties

Molecular Characteristics

2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid possesses a well-defined molecular structure with the chemical formula C16H17NO5S and a calculated molecular weight of 335.4 g/mol. The exact mass of the compound has been determined to be 335.08274382, which aligns with the theoretical monoisotopic mass based on its atomic composition . The compound features several key functional groups including a sulfonamide linkage (-SO2NH-), a carboxylic acid (-COOH), a methoxy group (-OCH3), and an ethyl substituent (-CH2CH3), all contributing to its chemical reactivity profile.

Table 1: Molecular Properties of 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid

PropertyValue
Molecular FormulaC16H17NO5S
Molecular Weight335.4 g/mol
Exact Mass335.08274382
CAS Number902249-13-2
Heavy Atom Count23
Complexity501
Covalently-Bonded Unit Count1

Physicochemical Properties

The physicochemical properties of 2-{[(3-ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid reveal important characteristics relevant to its potential pharmaceutical applications. With an XLogP3 value of 3.3, the compound demonstrates moderate lipophilicity, suggesting reasonable membrane permeability while maintaining sufficient water solubility for biological systems . The compound contains 2 hydrogen bond donors and 6 hydrogen bond acceptors, indicating a favorable profile for binding to biological targets such as proteins and enzymes.

Table 2: Physicochemical Properties of 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid

PropertyValue
XLogP33.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6
Topological Polar Surface Area101 Ų

The topological polar surface area (TPSA) of 101 Ų suggests moderate oral bioavailability, as compounds with TPSA values below 140 Ų typically demonstrate favorable intestinal absorption characteristics. With 6 rotatable bonds, the molecule possesses sufficient conformational flexibility to adapt to various binding pockets while maintaining structural integrity necessary for specific target interactions .

Structural Analysis and Comparison

Structural Features

The structure of 2-{[(3-ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid comprises several important functional domains that contribute to its chemical behavior and potential biological activity. The compound features an ortho-substituted benzoic acid component (2-aminobenzoic acid or anthranilic acid derivative) connected via a sulfonamide linkage to a 3-ethyl-4-methoxyphenyl group. This arrangement creates a molecule with distinct electronic and steric properties .

The sulfonamide group (-SO2NH-) serves as a rigid linker that positions the two aromatic rings at specific angles and distances from each other. This spatial arrangement is critical for potential biological activity, particularly for enzyme inhibition where precise molecular recognition is essential. The sulfonamide group also contributes to the compound's acidity, with the nitrogen atom being moderately acidic due to the electron-withdrawing effect of the adjacent sulfonyl group .

ParameterRecommended Conditions
SolventAcetone, THF, or pyridine
Temperature0-25°C initially, then warmed to room temperature
BasePyridine, triethylamine, or sodium carbonate
Reaction Time6-12 hours
PurificationRecrystallization from ethanol/water

While the search results mention various synthesis methods for other benzoic acid derivatives, such as the two-step approach for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid described in search result , these methods would require significant modification to be applicable to our target compound .

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the preferred method for analyzing the purity of 2-{[(3-ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid. A reversed-phase HPLC system using a C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% formic acid would be suitable for separating the compound from potential impurities or synthetic byproducts. UV detection at wavelengths of 254 nm and 280 nm would be appropriate based on the compound's aromatic nature and expected UV absorption profile.

Research AreaExpected OutcomeResearch Priority
Biological activity screeningIdentification of primary targetsVery High
Structure-activity relationship studiesOptimization of lead structuresHigh
Crystal structure determinationUnderstanding of 3D propertiesMedium
Metabolism and pharmacokinetic studiesCharacterization of ADME propertiesMedium
Synthetic method developmentImproved production methodsMedium

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator